![molecular formula C12H16N4 B2970402 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile CAS No. 163613-82-9](/img/structure/B2970402.png)
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile
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Overview
Description
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile is a chemical compound with the molecular formula C12H16N4 . It has a molecular weight of 216.29 . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile is represented by the formula C12H16N4 . The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on similar piperazine substituted compounds reveals their significant luminescent properties and potential applications in fluorescence-based sensors. The fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which is influenced by the protonation or quaternization of the alkylated amine donor. This characteristic suggests their utility in developing pH probes and other sensor applications (Gan, Chen, Chang, & Tian, 2003).
Antioxidant Activity for Age-related Diseases
Piperazine derivatives have been synthesized as multifunctional antioxidants, showing promise in the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit properties that protect cells against oxidative stress, highlighting their potential therapeutic applications (Jin, Randazzo, Zhang, & Kador, 2010).
Polyamide Synthesis
Piperazine and its derivatives play a crucial role in the synthesis of novel polyamides, which are materials with broad applications ranging from textiles to engineering plastics. These compounds have been incorporated into polyamides to improve their solubility and potentially introduce unique properties such as enhanced thermal stability or specific interactions with biological molecules (Hattori & Kinoshita, 1979).
Molecular Structure and Interaction Analysis
The synthesis and molecular structure investigation of triazine derivatives incorporating piperazine show the importance of such compounds in understanding molecular interactions and crystal packing. These studies contribute to the field of crystal engineering, where the design of materials with specific properties is guided by an understanding of molecular and intermolecular interactions (Shawish et al., 2021).
Biological Screening and Applications
Piperazine-based compounds have been evaluated for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibit significant biological activities, indicating their potential as therapeutic agents. Additionally, certain derivatives have been explored for latent fingerprint analysis, demonstrating their multifunctionality beyond pharmaceutical applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16/h7,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHXNTJQIFXWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile |
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